molecular formula C11H7ClN4 B8563226 3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8563226
M. Wt: 230.65 g/mol
InChI Key: CXQYYWUBSNDUOZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C11H7ClN4 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)11-15-14-10-7-13-5-6-16(10)11/h1-7H

InChI Key

CXQYYWUBSNDUOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=CN=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-hydrazinopyrazine (1.60 g, 14.55 mmol) was added 4-chloro-benzoic acid (3 eq) followed by 20 mL of polyphosphoric acid, and the reaction mixture was stirred at 110° C. for 18 h. The hot PPA solution was added to ice and neutralized by the addition of ammonium hydroxide (highly exothermic!). The aqueous solution was extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Concentration followed by flash chromatography (silica gel, 1:1 hexanes: ethyl acetate) afforded 3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine, as a viscous oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
20 mL
Type
solvent
Reaction Step Three

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